Oxetorone fumarate is derived from oxetorone, which itself is a derivative of the class of compounds known as opioids. The fumarate form is a salt of oxetorone with fumaric acid, enhancing its solubility and stability for pharmaceutical applications. This compound falls under the classification of analgesics and has been investigated for its effects on pain relief mechanisms.
The synthesis of oxetorone fumarate typically involves several chemical processes, including:
The synthesis process may utilize techniques such as:
Oxetorone fumarate has a molecular formula of with a molar mass of approximately 319.404 g/mol. The structure includes an aromatic ring system, a nitrogen-containing heterocycle, and functional groups that contribute to its pharmacological activity.
CC(C(=O)O)C1=CC=C(C2=CC=CC=C2)C(F)=C1
OKTJSMMVPCPJKN-UHFFFAOYSA-N
The compound is characterized by its specific stereochemistry and lack of chiral centers, making it achiral.
Oxetorone fumarate participates in various chemical reactions due to its functional groups:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced efficacy.
The mechanism of action of oxetorone fumarate primarily revolves around its interaction with opioid receptors, specifically the mu-opioid receptor. Upon binding:
Pharmacological studies indicate that oxetorone fumarate exhibits significant analgesic properties, comparable to other opioid analgesics.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
Oxetorone fumarate has potential applications in:
The ongoing research into oxetorone fumarate highlights its significance in both therapeutic contexts and chemical studies, paving the way for future developments in pain management strategies.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0